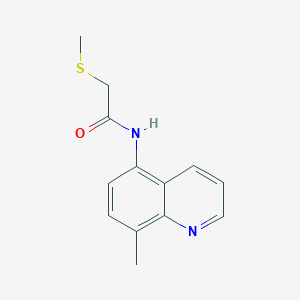![molecular formula C15H19N3O B7472570 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one is not fully understood, but it is believed to interact with cellular structures, such as mitochondria and proteins. This compound has been shown to selectively stain mitochondria in live cells, suggesting that it may interact with mitochondrial membranes. Additionally, it has been shown to bind to proteins, such as calmodulin, and inhibit their activity.
Biochemical and Physiological Effects:
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one has been shown to have various biochemical and physiological effects. In addition to its ability to selectively stain mitochondria in live cells, it has also been shown to inhibit the activity of calmodulin, a calcium-binding protein involved in various cellular processes. This compound has also been shown to have neuroprotective effects in vitro and in vivo, suggesting its potential as a drug candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments is its ability to selectively stain mitochondria in live cells. This allows for real-time monitoring of mitochondrial function and dynamics. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for studying various cellular processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the exploration of its potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a tool for studying protein-protein interactions.
Méthodes De Synthèse
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-methylpiperidine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an imide intermediate, which is then reduced to the desired compound using a reducing agent. Other methods include the reaction of phthalic anhydride with 4-methylpiperidin-4-ol or the reaction of phthalic acid with 4-methylpiperidine in the presence of a dehydrating agent.
Applications De Recherche Scientifique
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied extensively for its potential in various research applications. One of the most promising applications is its use as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively stain mitochondria in live cells and can be used to monitor mitochondrial function in real-time. Other applications include its use as a potential drug candidate for the treatment of neurodegenerative diseases and as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-8-17(9-7-12)11-18-15(19)14-5-3-2-4-13(14)10-16-18/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRBWVNJWNMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
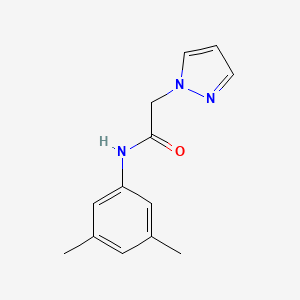

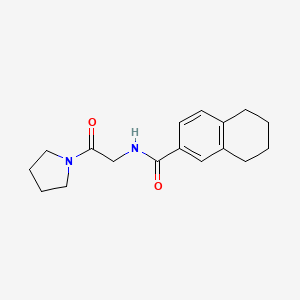

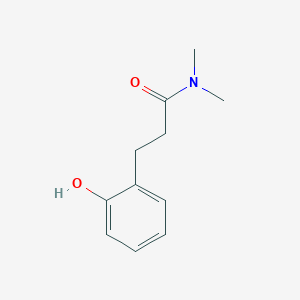
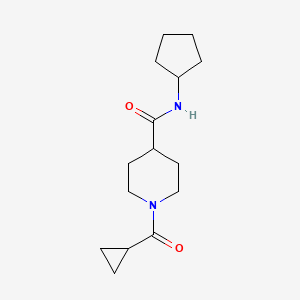
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
